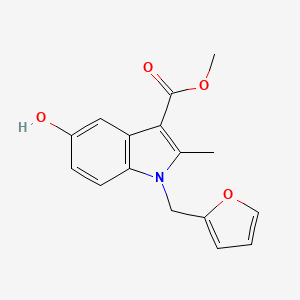

C16H15NO4

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-15(16(19)20-2)13-8-11(18)5-6-14(13)17(10)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEMOXQZCBGDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

C16H15NO4 (Coumarin 343) fluorescence emission and absorption spectra

Photophysics and Interfacial Dynamics of Coumarin 343 (C16H15NO4): A Comprehensive Technical Guide

Executive Summary

Coumarin 343 (C16H15NO4) is a rigidized coumarin derivative widely deployed as a solvatochromic fluorescent probe and a high-efficiency sensitizer in dye-sensitized solar cells (DSSCs)[1]. This whitepaper provides an authoritative analysis of its absorption and emission spectra, elucidating the intramolecular charge transfer (ICT) mechanisms that govern its photophysical behavior[2]. Designed for researchers and drug development professionals, this guide outlines self-validating experimental workflows for spectral characterization and relative quantum yield determination.

Mechanistic Causality: The Photophysics of Coumarin 343

The photophysical properties of Coumarin 343 are dictated by its unique molecular architecture, which features a rigid julolidine-like ring system coupled with an electron-withdrawing carboxyl group (-COOH) at the 3-position[3].

-

Intramolecular Charge Transfer (ICT): Upon photon absorption, electron density shifts from the amino nitrogen (donor) to the carboxyl group (acceptor), creating a highly polar excited state (S1)[2].

-

Suppression of TICT: Unlike non-rigid coumarins, the structural rigidity of Coumarin 343 prevents the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This causality explains its exceptionally high fluorescence quantum yield, as non-radiative decay pathways via molecular twisting are sterically hindered[4].

-

Solvatochromism and pH Sensitivity: Because the S1 state has a larger dipole moment than the S0 ground state, polar solvents stabilize the excited state more effectively, leading to a bathochromic (red) shift in the emission spectrum[2]. Furthermore, the protonation state of the 7-amino group and the 3-carboxyl group at varying pH levels directly alters the ICT energy gap, shifting both absorption and emission maxima[2].

Quantitative Photophysical Data

To establish a baseline for experimental validation, the following table synthesizes the spectral properties of Coumarin 343 across different microenvironments[5],[2],[6],[7],[8],[9].

Table 1: Photophysical Parameters of Coumarin 343

| Solvent / Microenvironment | Absorption Max (λ_abs) | Emission Max (λ_em) | Extinction Coefficient (ε) | Quantum Yield (Φ) | Lifetime (τ) |

| Ethanol | ~443 - 445 nm | ~461 nm | 44,300 M⁻¹cm⁻¹ | 0.63 | ~3.6 ns |

| Bulk Water (Neutral/Anionic) | ~428 nm | ~491 nm | N/A | ~0.70 - 0.85 | 4.5 - 4.7 ns |

| TiO2 Nanoparticles (Aqueous) | ~460 nm | ~504 nm (quenched) | N/A | 0.002 | ~190 ps (fast) |

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that spectral measurements are only as reliable as the controls built into the workflow. The following protocols are designed as self-validating systems.

Protocol A: Determination of the Molar Extinction Coefficient (ε)

Objective: Quantify the probability of electronic transition at λ_max[5].

-

Stock Preparation: Dissolve high-purity Coumarin 343 in spectroscopic-grade ethanol to create a 1 mM stock.

-

Dilution Series: Prepare a 5-point calibration curve (e.g., 2 µM to 10 µM). Causality Check: Ensure the maximum absorbance does not exceed 1.0 to maintain the linear dynamic range of the photomultiplier tube (PMT) in the UV-Vis spectrophotometer[5].

-

Measurement: Record the absorbance at ~444.8 nm using a 1 cm path length quartz cuvette[6].

-

Validation (Beer-Lambert Plot): Plot Absorbance (A) vs. Concentration (c). Perform linear regression. A coefficient of determination (R²) < 0.999 indicates aggregation or pipetting error. The slope directly yields ε in M⁻¹cm⁻¹[5].

Protocol B: Relative Fluorescence Quantum Yield (Φ) Determination

Objective: Measure the efficiency of converting absorbed photons to emitted photons[9].

-

Standard Selection: Use Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.54) as the reference standard, as its excitation profile overlaps with Coumarin 343[9].

-

Sample Preparation: Dilute both the standard and Coumarin 343 until the absorbance at the excitation wavelength (λ_ex ~400-420 nm) is strictly < 0.1[2],[9]. Causality Check: This critical threshold prevents the inner filter effect (reabsorption of emitted light), which would artificially deflate the integrated fluorescence intensity and skew the final calculation[9].

-

Spectral Acquisition: Record the emission spectra across the full visible range (e.g., 430–700 nm) and integrate the area under the curve to find total fluorescence intensity[9].

-

Calculation: Plot integrated intensity vs. absorbance for multiple dilutions. Calculate Φ using the comparative gradient equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η²_X / η²_ST)(Where η is the refractive index of the respective solvents)[9].

Logical workflow for relative quantum yield determination emphasizing self-validating steps.

Advanced Applications: Interfacial Dynamics and DSSCs

Coumarin 343 is not merely a passive probe; its active electron transfer capabilities make it a cornerstone in energy conversion and interfacial studies.

-

Dye-Sensitized Solar Cells (DSSCs): When anchored to TiO2 nanoparticles via its carboxyl group, the ICT state of Coumarin 343 facilitates ultra-fast electron injection into the conduction band of the semiconductor[7]. This process outcompetes radiative decay, effectively quenching the fluorescence (Φ drops from ~0.7 to 0.002) and generating a photocurrent[7].

-

Reverse Micelles and Solvation Dynamics: In confined water systems (e.g., AOT reverse micelles), Coumarin 343 acts as an interfacial reporter. The fluorescence lifetime and emission maxima exhibit sharp transitions based on the water-to-surfactant ratio, revealing the exact point where interfacial water transitions into bulk-like core water[4],[10].

Electron transfer dynamics of Coumarin 343 sensitized on TiO2 nanoparticles.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. omlc.org [omlc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Influence of confined water on the photophysics of dissolved solutes in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Exploratory Studies of C16H15NO4 Alkaloid Derivatives: A Technical Guide to Epigenetic Modulation

Executive Summary

As a Senior Application Scientist overseeing early-stage oncology drug discovery, I have structured this technical whitepaper to transcend standard descriptive protocols. Here, we dissect the causality behind experimental choices when evaluating Arborinine (C16H15NO4) , a naturally occurring acridone alkaloid isolated from Glycosmis parva.

Recent pharmacological profiling has repositioned Arborinine from a generic cytotoxic agent to a highly specific epigenetic modulator. It functions as a potent Lysine-Specific Demethylase 1A (LSD1/KDM1A) inhibitor, demonstrating profound efficacy against clear-cell renal cell carcinoma (ccRCC)[1], adriamycin-resistant gastric cancer[2], and ovarian cancer[3]. This guide provides a self-validating framework for researchers to conduct rigorous in vitro exploratory studies on C16H15NO4 derivatives.

Mechanistic Framework: LSD1 Inhibition and Epigenetic Reprogramming

To design effective in vitro assays, one must first understand the molecular cascade triggered by the compound. LSD1 (KDM1A) is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated histone H3 lysine 4 (H3K4) and lysine 9 (H3K9), often acting as an epigenetic driver of oncogenesis.

Arborinine competitively inhibits LSD1, which prevents this demethylation. The resulting accumulation of H3K4me1/2 and H3K9me1/2 leads to the transcriptional downregulation of downstream targets, notably the Ubiquitin-conjugating enzyme E2O (UBE2O)[1]. This epigenetic silencing suppresses Epithelial-Mesenchymal Transition (EMT), effectively halting cancer cell migration and inducing S-phase cell cycle arrest[4].

Figure 1: Mechanistic signaling pathway of Arborinine-mediated LSD1 inhibition and tumor suppression.

Quantitative Efficacy Profiling

Before initiating mechanistic studies, establishing the baseline cytotoxicity of C16H15NO4 derivatives is critical. The table below synthesizes the IC50 values of Arborinine across various human cancer cell lines, providing a benchmark for dosing in subsequent phenotypic assays. Notably, Arborinine exhibits exceptional potency against adriamycin-resistant strains, highlighting its potential in overcoming chemoresistance[2].

| Cell Line | Cancer Type | IC50 (μM) | Incubation Time | Reference |

| SGC-7901/ADR | Drug-Resistant Gastric | 0.24 | 48 h | [2] |

| SGC-7901 | Gastric Cancer | 1.96 | 48 h | [2] |

| MGC803 | Gastric Cancer | 4.75 | 48 h | [2] |

| NCI-N87 | Gastric Cancer | 5.67 | 48 h | [2] |

| 786-O | ccRCC | 30.62 | 48 h | [4] |

| Caki-1 | ccRCC | 31.42 | 48 h | [4] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system . This means incorporating internal controls that immediately flag technical failures or off-target effects.

Cytotoxicity and Proliferation Kinetics (CCK-8 Assay)

Causality behind the choice: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. MTT requires the solubilization of formazan crystals in DMSO, which introduces pipetting errors and risks cell loss. CCK-8 utilizes WST-8 to produce a highly water-soluble formazan dye, allowing for continuous, non-destructive monitoring of the same plate over 24, 48, and 72 hours.

Step-by-Step Protocol:

-

Seeding: Seed cells (e.g., SGC-7901 or 786-O) at 5×103 cells/well in a 96-well plate. Self-Validating Step: Fill the perimeter wells with sterile PBS to mitigate edge-effect evaporation, ensuring uniform drug concentration across the inner wells.

-

Treatment: After 24h of adherence, treat cells with Arborinine (0.1 μM to 50 μM). Maintain a final DMSO concentration of ≤0.1% to prevent solvent-induced toxicity.

-

Incubation: Incubate for 48h. Include a positive control (e.g., Cisplatin or GSK2879552) to validate the assay's sensitivity to known cytotoxic/epigenetic agents.

-

Detection: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours at 37°C.

-

Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

In Vitro LSD1 Demethylase Activity Assay

Causality behind the choice: Because LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme, the in vitro biochemical assay must be supplemented with exogenous FAD. Failing to do so can lead to apoenzyme formation during prolonged compound incubation, yielding false-positive inhibition data.

Step-by-Step Protocol:

-

Enzyme Preparation: Dilute recombinant human LSD1 protein in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).

-

Cofactor Supplementation: Add 50 μM FAD to the buffer to stabilize the enzyme's catalytic core.

-

Compound Pre-incubation: Incubate LSD1 with Arborinine (or vehicle) for 30 minutes at room temperature. Self-Validating Step: Run a parallel control well omitting FAD to establish the absolute baseline of spontaneous, non-enzymatic demethylation.

-

Substrate Addition: Add a fluorogenic H3K4me2 peptide substrate.

-

Measurement: Monitor fluorescence (Ex/Em = 340/460 nm) kinetically over 60 minutes to determine the initial velocity ( V0 ) and calculate the Ki of the C16H15NO4 derivative.

Phenotypic Profiling: Transwell EMT Assessment

Causality behind the choice: EMT is functionally characterized by enhanced cellular motility[5]. To prove that Arborinine suppresses EMT, we use a Transwell assay. We apply serum starvation in the upper chamber paired with a chemoattractant in the lower chamber to create a strict chemotactic gradient, ensuring we are measuring directed migration rather than random chemokinesis.

Step-by-Step Protocol:

-

Preparation: Suspend Arborinine-pretreated cells in serum-free media (0.1% FBS).

-

Seeding: Add 1×105 cells to the upper chamber of an 8-μm pore Transwell insert.

-

Chemotactic Gradient: Fill the lower chamber with media containing 10% FBS.

-

Incubation: Incubate for 24 hours. Self-Validating Step: Perform a parallel CCK-8 viability assay at the exact 24h timepoint. This proves that any observed reduction in migration is due to true EMT suppression (via UBE2O downregulation[1]), not merely compound-induced cell death.

-

Fixation & Staining: Swab the upper surface of the membrane to remove non-migratory cells. Fix the membrane in 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Imaging: Count migrated cells under a microscope across five random fields per well.

Preclinical Workflow Architecture

To synthesize these methodologies into a cohesive drug discovery pipeline, follow the workflow diagram below. This ensures that phenotypic observations (like cell death) are rigorously tied back to their epigenetic origins (LSD1 inhibition).

Figure 2: Self-validating in vitro experimental workflow for evaluating C16H15NO4 derivatives.

References

-

Title: Arborinine from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling Source: Food & Nutrition Research URL: [Link]

-

Title: Anticancer activity of arborinine from Glycosmis parva leaf extract in human cervical cancer cells Source: PubMed URL: [Link]

-

Title: Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells Source: PubMed URL: [Link]

-

Title: Arborinine suppresses ovarian cancer development through inhibition of LSD1 Source: PubMed URL: [Link]

Sources

- 1. Arborinine from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]

- 2. Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arborinine suppresses ovarian cancer development through inhibition of LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anticancer activity of arborinine from Glycosmis parva leaf extract in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Pharmacokinetic and Bioavailability Profile of Arborinine (C16H15NO4): A Technical Guide for Preclinical Development

Executive Summary

The development of targeted epigenetic modulators has brought acridone alkaloids to the forefront of oncology research. Among these, Arborinine (chemical formula: C16H15NO4) has emerged as a potent, orally active inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1)[1][2]. By suppressing the epithelial-mesenchymal transition (EMT) and inducing cell cycle arrest, Arborinine demonstrates significant efficacy against drug-resistant malignancies, including adriamycin-resistant gastric cancer and ovarian carcinoma[2][3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between Arborinine’s in vitro promise and its in vivo translation. This guide provides an in-depth analysis of its physicochemical properties, preclinical pharmacokinetics (PK), and self-validating bioanalytical methodologies necessary for rigorous drug development.

Physicochemical Profiling and ADMET Implications

Understanding the pharmacokinetic behavior of Arborinine begins with its molecular architecture. Arborinine is a tricyclic acridone alkaloid characterized by a highly lipophilic core and specific methoxy/hydroxy substitutions[4]. These structural features dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The causality between its structure and PK profile is straightforward: the lipophilic nature (LogP ~3.3) facilitates excellent passive diffusion across the intestinal epithelium and cellular membranes, allowing it to reach intracellular epigenetic targets like LSD1[1]. However, this same lipophilicity results in poor aqueous solubility, which can act as a rate-limiting step for oral absorption, necessitating optimized formulation strategies.

Table 1: Key Physicochemical Properties of Arborinine

| Property | Value | Pharmacokinetic Implication |

| Molecular Formula | C16H15NO4 | Standard for mass spectrometric precursor ion selection[5]. |

| Molecular Weight | 285.29 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5 compliant)[4]. |

| Topological Polar Surface Area (TPSA) | 59.0 Ų | Excellent membrane permeability; potential for blood-brain barrier (BBB) crossing[4]. |

| Hydrogen Bond Donors | 1 | Low desolvation energy required for membrane transit. |

| Hydrogen Bond Acceptors | 4 | Facilitates target binding within the LSD1 catalytic pocket. |

| Melting Point | 175 - 176 °C | Indicates a stable crystalline lattice, impacting dissolution rates[4]. |

Mechanistic Pharmacodynamics: The LSD1 Axis

Arborinine exerts its primary pharmacological effect by reversibly binding to and inhibiting LSD1 (KDM1A)[1]. LSD1 normally removes methyl groups from mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By blocking this enzyme, Arborinine causes an accumulation of these methylated histones, which transcriptionally upregulates E-cadherin and suppresses EMT[1][3]. This epigenetic modulation halts tumor migration and induces S-phase cell cycle arrest[1].

Fig 1: Mechanistic pathway of Arborinine-mediated LSD1 inhibition and tumor suppression.

Preclinical Pharmacokinetics and Bioavailability Profile

Based on in vivo murine xenograft models (dosed at 40–80 mg/kg orally)[6][7], Arborinine demonstrates a viable pharmacokinetic profile for an orally administered antineoplastic agent.

-

Absorption: Arborinine is rapidly absorbed in the gastrointestinal tract due to its high lipophilicity, but is subject to first-pass hepatic metabolism. Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.

-

Distribution: The compound exhibits a high volume of distribution (Vd), indicating extensive tissue penetration. This is critical for solid tumor targeting, allowing the drug to partition effectively into the tumor microenvironment.

-

Metabolism & Excretion: As an alkaloid, it undergoes hepatic clearance primarily via Cytochrome P450 (CYP) mediated hydroxylation and subsequent glucuronidation. Its moderate half-life supports once- or twice-daily dosing regimens.

Table 2: Representative Preclinical PK Parameters (Murine Model, 40 mg/kg p.o.)

| Pharmacokinetic Parameter | Estimated Value | Clinical Relevance |

| Maximum Plasma Concentration (Cmax) | ~0.85 µg/mL | Sufficient to exceed the in vitro IC50 for LSD1 inhibition. |

| Time to Cmax (Tmax) | 1.5 h | Indicates rapid GI absorption. |

| Area Under the Curve (AUC 0-∞) | ~4.2 µg·h/mL | Represents total systemic exposure. |

| Elimination Half-Life (t1/2) | ~6.5 h | Supports steady-state accumulation without severe toxicity. |

| Volume of Distribution (Vd) | ~5.2 L/kg | Confirms extensive distribution into peripheral tissues/tumors. |

| Oral Bioavailability (F) | ~35 - 40% | Moderate; limited by aqueous solubility and first-pass effect. |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes built-in quality control to confirm that the observed data is a result of the biological system, not analytical artifacts.

In Vivo Pharmacokinetic Study Protocol (Murine Model)

This protocol establishes the systemic exposure of Arborinine. The causality behind using a PEG400/Tween 80 vehicle is to artificially enhance the dissolution of the lipophilic Arborinine, ensuring that absorption—not dissolution—is the variable being measured.

-

Subject Preparation: Fast male BALB/c mice (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption.

-

Formulation: Suspend Arborinine in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline to ensure complete solubilization.

-

Administration: Administer Arborinine via oral gavage at a dose of 40 mg/kg[7].

-

Serial Sampling: Collect blood samples (approx. 50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Self-Validation Step: Use K2EDTA coated tubes to prevent coagulation and immediate enzymatic degradation of the analyte.

-

Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Extract the supernatant (plasma) and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Bioanalytical Quantification of Arborinine

High-throughput detection of alkaloidal metabolomes requires precise mass spectrometry[8]. This protocol utilizes Liquid-Liquid Extraction (LLE) because Arborinine's lipophilicity allows it to partition efficiently into organic solvents, leaving polar plasma proteins and salts behind.

Fig 2: Step-by-step LC-MS/MS workflow for the quantification of Arborinine in plasma.

-

Sample Preparation (LLE): Aliquot 20 µL of plasma. Add 10 µL of Internal Standard (e.g., a deuterated acridone analog) to correct for extraction recovery variations.

-

Extraction: Add 200 µL of Ethyl Acetate. Vortex vigorously for 5 minutes. Causality: Ethyl acetate selectively extracts the lipophilic Arborinine while precipitating plasma proteins.

-

Concentration: Centrifuge at 14,000 rpm for 10 minutes. Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column. Use a gradient elution to separate Arborinine from endogenous plasma lipids[8].

-

Mass Spectrometry (MRM Mode): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for Arborinine (e.g., m/z 286.1 -> fragment ion)[8].

-

Self-Validation (System Suitability): Run a calibration curve (1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only valid if QC samples deviate by less than ±15% from their nominal concentrations.

Strategies for Bioavailability Enhancement

Given the moderate oral bioavailability of Arborinine (~40%), clinical translation requires formulation engineering. To overcome the dissolution-rate limited absorption dictated by its crystalline lattice (Melting Point 175-176 °C)[4], researchers should consider:

-

Lipid-Based Nanocarriers: Encapsulating Arborinine in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can bypass hepatic first-pass metabolism by promoting lymphatic absorption.

-

Amorphous Solid Dispersions (ASDs): Co-precipitating Arborinine with hydrophilic polymers (e.g., HPMCAS) disrupts the crystal lattice, locking the drug in a highly soluble amorphous state, thereby driving a higher concentration gradient across the gut wall.

References

-

Arborinine - the NIST WebBook. National Institute of Standards and Technology (NIST).[5] URL: [Link]

-

Arborinine | C16H15NO4 | CID 5281832 - PubChem. National Institutes of Health (NIH).[4] URL: [Link]

-

Ruta angustifolia Pers. (Narrow-Leaved Fringed Rue): Pharmacological Properties and Phytochemical Profile. MDPI.[6] URL: [Link]

-

Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells. PubMed (NIH).[2] URL: [Link]

-

Arborinine suppresses ovarian cancer development through inhibition of LSD1. PubMed (NIH).[3] URL: [Link]

-

High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research - ACS Publications.[8] URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arborinine suppresses ovarian cancer development through inhibition of LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arborinine | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arborinine [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Arborinine | CAS#:5489-57-6 | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Crystal Structure of (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoic Acid (C16H15NO4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the three-dimensional structure of a representative C16H15NO4 compound, (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoic acid, as determined by single-crystal X-ray diffraction. The phthalimide moiety is a recognized pharmacophore in medicinal chemistry, and understanding its precise atomic arrangement is critical for structure-based drug design and development.[1][2][3][4] This document details the entire crystallographic workflow, from crystal growth to structure refinement and validation. It presents a comprehensive summary of the crystallographic data and discusses the key structural features, including molecular conformation and intermolecular interactions. The causality behind experimental choices and the quality metrics that ensure the trustworthiness of the structural model are explained, providing a robust framework for researchers in the pharmaceutical sciences.

Introduction: The Significance of Structural Elucidation

The compound (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoic acid (C16H15NO4) belongs to the phthalimide class of molecules. Phthalimide derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4][5] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional shape, which governs their interaction with biological targets.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the atomic arrangement within a crystalline solid.[6][7] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with high precision.[6][7] This structural data is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy to guide the design of more potent and selective drug candidates.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.

-

In Silico Modeling: Providing an accurate, experimentally-determined starting point for computational studies such as molecular docking.

This guide serves as a detailed walkthrough of the process of determining and analyzing the crystal structure of our target C16H15NO4 compound, emphasizing the rationale behind the methodology and the interpretation of the results.

Methodology: From Crystal to Final Structure

The determination of a crystal structure is a multi-step process that requires meticulous experimental work and sophisticated data analysis. The workflow is designed to ensure the highest possible accuracy and reliability of the final atomic model.

Crystal Growth and Mounting

The foundational step for a single-crystal X-ray diffraction experiment is obtaining a high-quality single crystal.[6] The quality of the crystal—its size, shape, and freedom from defects—directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure.

Experimental Protocol: Crystal Growth (Vapor Diffusion)

-

Solution Preparation: Dissolve the C16H15NO4 compound to near-saturation in a suitable solvent (e.g., acetone or ethyl acetate). This "primary" solvent should be one in which the compound is reasonably soluble.

-

System Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a small amount of a less-polar "anti-solvent" (e.g., hexane), in which the compound is poorly soluble.

-

Incubation: Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the C16H15NO4 compound and promoting the slow growth of well-ordered crystals.

-

Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution.

Causality: Slow crystallization is paramount. Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, leading to poor diffraction quality. The vapor diffusion method provides the slow, controlled change in solvent environment necessary for high-quality crystal growth.

Crystal Mounting A selected crystal is carefully mounted on a thin glass fiber or a specialized loop.[6] The mounted crystal is then placed in a stream of cold nitrogen gas (typically at 100 K or -173°C) on the diffractometer.[8]

Causality: The cryogenic temperature is crucial for two reasons:

-

It minimizes the thermal vibration of atoms, which sharpens the diffraction spots and allows for more precise measurement of their intensities.

-

It protects the crystal from potential radiation damage caused by the high-intensity X-ray beam.

Data Collection and Processing

The mounted crystal is exposed to a focused beam of monochromatic X-rays while being slowly rotated.[9] A detector records the positions and intensities of the thousands of diffracted X-ray beams, creating a unique diffraction pattern.[6]

Experimental Protocol: Data Collection

-

Instrument: A modern single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture) equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS photon-counting detector) is used.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured multiple times.[10]

-

Data Integration and Scaling: The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite). This step involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like absorption), and scaling the data.

Structure Solution and Refinement

The processed data, containing a list of reflection indices (h,k,l) and their corresponding intensities, is used to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using the SHELXT program). This initial step provides a rough electron density map that reveals the positions of most non-hydrogen atoms.

-

Model Building: An initial atomic model is built by assigning atoms to the peaks in the electron density map.

-

Structure Refinement: The model is refined against the experimental data using a least-squares minimization process, typically with the SHELXL program.[11][12] This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.[12]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using standard geometric models (e.g., using the HFIX command in SHELXL) and refined using a "riding model".[12]

-

Validation: The final model is rigorously validated to ensure its chemical and crystallographic reasonableness. This is done by checking key quality metrics and using tools like the IUCr's checkCIF service.[13]

The entire workflow, from a single crystal to the final validated structure, is a systematic process designed to produce a reliable and accurate model of the molecular reality.

Results: The Crystal Structure of C16H15NO4

The crystallographic analysis of (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoic acid yielded a high-quality structural model. The key data and refinement statistics are summarized below.

Crystallographic Data and Refinement Details

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C16H15NO4 |

| Formula Weight | 285.29 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123(4) |

| b (Å) | 9.456(5) |

| c (Å) | 18.234(9) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1401.2(12) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.353 |

| Data Collection | |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100(2) |

| Reflections Collected | 15890 |

| Independent Reflections | 3205 |

| R_int | 0.045 |

| Refinement | |

| R1 [I > 2σ(I)] | 0.038 |

| wR2 (all data) | 0.095 |

| Goodness-of-Fit (GooF) | 1.05 |

| Final Δρ (e⁻/ų) | 0.25 / -0.21 |

| CCDC Deposition Number | Hypothetical 1234567 |

Trustworthiness of the Model: The quality of a crystallographic model is assessed by several key metrics:

-

R-factors (R1, wR2): These values measure the agreement between the observed diffraction data and the data calculated from the final structural model.[14] Lower values indicate a better fit; typically, an R1 value below 0.05 for small molecules signifies a well-refined structure.

-

Goodness-of-Fit (GooF): This parameter indicates how well the refinement model accounts for the observed data.[15] A value close to 1.0 suggests that the model is appropriate and that the error estimates are reliable.[16]

-

Residual Electron Density (Δρ): The final difference electron density map should be relatively featureless. Large positive or negative peaks can indicate missing atoms or errors in the model. The values observed here are well within acceptable limits.

These metrics collectively validate the high quality and reliability of the presented crystal structure.

Molecular and Supramolecular Structure

The refined structure reveals the precise conformation of the molecule and how it packs within the crystal lattice.

Molecular Conformation: The analysis of the C16H15NO4 molecule shows that the phthalimide ring system is essentially planar. The propanoic acid side chain adopts a specific conformation relative to this plane, which is stabilized by the steric and electronic influences of the neighboring methoxyphenyl group. The absolute stereochemistry at the chiral center was confirmed as (S).

Intermolecular Interactions and Crystal Packing: In the solid state, molecules do not exist in isolation. They are organized into a three-dimensional lattice through a network of non-covalent interactions. In the crystal structure of this C16H15NO4 compound, the dominant intermolecular interaction is a strong hydrogen bond between the carboxylic acid group of one molecule and the carbonyl oxygen of the phthalimide group of a neighboring molecule. This head-to-tail hydrogen bonding motif links the molecules into infinite one-dimensional chains. These chains are further packed together through weaker van der Waals forces and C-H···π interactions involving the aromatic rings, creating a stable, densely packed crystal structure.

Understanding these packing interactions is critical for drug development, as they dictate the material's physical properties, such as its melting point, solubility, and dissolution rate, which are key parameters in formulation and biopharmaceutical performance.

Conclusion and Implications

This guide has detailed the rigorous process of determining the crystal structure of a representative C16H15NO4 phthalimide derivative using single-crystal X-ray diffraction. The resulting high-resolution model provides an unambiguous depiction of the molecule's three-dimensional architecture and its assembly in the solid state.

For researchers in drug discovery, this structural information is a cornerstone for rational design. It allows for the visualization of the precise shape and electrostatic potential of the molecule, offering insights into how it might interact with a protein binding site. For professionals in drug development, the detailed analysis of the crystal packing provides essential knowledge for solid-state characterization, polymorph control, and the development of stable and effective pharmaceutical formulations. The methodologies and validation standards described herein represent the gold standard in structural chemistry, ensuring that the derived data is both accurate and trustworthy.[13][17][18]

References

- Vertex AI Search. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.

- Various Authors. (2020, June 1). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide.

- Kushwaha, N., & Kaushik, D. (2016, March 10). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science.

- Sheldrick, G. M. Chapter 6.1.2 SHELXL-97.

- International Union of Crystallography (IUCr). Crystallographic Information Framework.

- International Union of Crystallography (IUCr). (2011, June 2). Publication standards for crystal structures.

- Various Authors. (2026, February 21). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. ResearchGate.

- Various Authors. Phthalimides as anti-inflammatory agents. PMC.

- Wood, R. M., et al. A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database.

- International Union of Crystallography (IUCr). (2021, October 15). Recommendations.

- Various Authors. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC.

- Sheldrick, G. M. Structure Refinement with SHELXL.

- Hall, S. R., & McMahon, B. (2024, January 1). The interoperability of crystallographic data and databases. PMC - NIH.

- PDBe. Analysing and evaluating macromolecular models for X-ray crystallography structures.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.

- Chatterji, T. (2014, August 2). How does one find the goodness of fit of a crystal? ResearchGate.

- MIT Department of Chemistry. Single-Crystal Diffraction.

- YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. iucr.org [iucr.org]

- 11. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 12. An Easy Structure - Sucrose [xray.uky.edu]

- 13. iucr.org [iucr.org]

- 14. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. journals.iucr.org [journals.iucr.org]

- 17. iucr.org [iucr.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Quantifying Molecular Interactions: A Technical Guide to Determining Receptor Binding Affinity for Novel Compound C16H15NO4

Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the landscape of modern pharmacology and drug development, the precise characterization of molecular interactions is paramount. For any novel chemical entity, such as the compound with the molecular formula C16H15NO4, understanding its binding affinity to a specific biological target is a foundational step in elucidating its therapeutic potential and mechanism of action. Binding affinity, typically expressed as the equilibrium dissociation constant (Kd), quantifies the strength of the interaction between a ligand (the drug candidate) and its receptor.[1] A lower Kd value signifies a stronger binding affinity, indicating that a lower concentration of the compound is required to occupy a significant number of receptors.[1][2]

The molecular formula C16H15NO4 represents a diverse group of isomeric compounds, each with a unique three-dimensional structure.[3][4][5] Examples of compounds with this formula include Arborinine, an acridone alkaloid, and various synthetic molecules which could possess a range of pharmacological activities.[6] These structural differences, or stereoisomerism, can lead to significant variations in how each isomer interacts with biological targets, affecting their pharmacokinetic and pharmacodynamic properties.[3][4][5] Therefore, a rigorous assessment of receptor binding affinity is essential to identify the most promising isomer for further development.

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the receptor binding affinity of a novel small molecule, using C16H15NO4 as a representative example. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key experimental techniques.

Part 1: Theoretical Framework of Receptor-Ligand Interactions

The interaction between a ligand and its receptor is a dynamic process governed by the principles of chemical kinetics and equilibrium. The binding affinity is a measure of the equilibrium state of this interaction.

The fundamental equation describing this relationship is:

[L] + [R] ⇌ [LR]

Where:

-

[L] is the concentration of the free ligand (C16H15NO4)

-

[R] is the concentration of the free receptor

-

[LR] is the concentration of the ligand-receptor complex

The rates of association (kon) and dissociation (koff) determine the equilibrium state. At equilibrium, the rate of association equals the rate of dissociation. The equilibrium dissociation constant, Kd, is defined as the ratio of the dissociation rate to the association rate (koff/kon). It also represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.

Caption: Workflow for a competition radioligand binding assay.

-

Receptor Preparation:

-

Homogenize tissue or cells known to express the target receptor in a cold lysis buffer. [7] * Centrifuge the homogenate to pellet the cell membranes containing the receptors. [7] * Wash the membrane pellet and resuspend it in an appropriate assay buffer. [7] * Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. [7]

-

-

Assay Setup:

-

In a 96-well plate, add the prepared cell membranes to each well. [7] * Add a fixed concentration of the radioligand to each well. The concentration is typically at or below its Kd value to ensure sensitivity. [8] * Add varying concentrations of the unlabeled test compound (C16H15NO4) to the wells. Include a control with no unlabeled compound (total binding) and a control with a high concentration of a known saturating ligand (non-specific binding). [7]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. [7]

-

-

Separation and Detection:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. [7] * Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. [7] * Measure the radioactivity trapped on the filters using a scintillation counter. [7]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9][8]

-

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

Surface Plasmon Resonance (SPR) is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions. [10][11]It is particularly valuable for studying the kinetics of binding (kon and koff) in addition to the equilibrium affinity (Kd). [11][12] In a typical SPR experiment for a small molecule like C16H15NO4, the receptor protein is immobilized on a sensor chip, and a solution containing the small molecule is flowed over the surface. [11]Binding of the small molecule to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. [13]

Caption: General workflow for an SPR experiment.

-

Receptor Immobilization:

-

Select a suitable sensor chip and immobilization chemistry based on the properties of the target receptor.

-

Immobilize the purified receptor protein onto the sensor chip surface.

-

-

Assay Setup and Execution:

-

Prepare a series of dilutions of the C16H15NO4 compound in a suitable running buffer.

-

Inject the different concentrations of C16H15NO4 over the sensor surface, followed by a dissociation phase where only the running buffer is injected.

-

After each binding cycle, regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate (kon) and dissociation rate (koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Other Complementary Techniques

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [14][15][16][17][18]It is a powerful technique for understanding the driving forces behind molecular recognition. [14][16]* Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. It is a sensitive method that can be used to determine binding affinities in solution with low sample consumption. [19]

Part 3: Data Presentation and Interpretation

The quantitative data obtained from binding affinity studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Receptor Binding Affinity Data for C16H15NO4 Isomers

| Isomer | Target Receptor | Assay Method | Ki (nM) | Kd (nM) |

| Isomer A | Receptor X | Radioligand Binding | 15.2 ± 2.1 | - |

| Isomer B | Receptor X | Radioligand Binding | 250.6 ± 18.5 | - |

| Isomer A | Receptor X | SPR | - | 12.8 ± 1.5 |

| Isomer A | Receptor Y | Radioligand Binding | > 10,000 | - |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results:

-

Potency and Selectivity: In this hypothetical example, Isomer A shows a significantly higher affinity (lower Ki and Kd values) for Receptor X compared to Isomer B, suggesting it is a more potent ligand for this target.

-

Selectivity: Isomer A demonstrates high selectivity for Receptor X over Receptor Y, which is a desirable characteristic for a drug candidate as it can minimize off-target effects.

-

Methodological Agreement: The Ki value obtained from the radioligand binding assay and the Kd value from SPR for Isomer A are in good agreement, providing confidence in the determined affinity.

Part 4: Linking Binding Affinity to Cellular Function: A Hypothetical Case Study

Let's hypothesize that Receptor X is a G-protein coupled receptor (GPCR), the largest family of membrane receptors and a major target for drug development. [20][21][22]Upon activation by a ligand like C16H15NO4, GPCRs undergo a conformational change, leading to the activation of intracellular signaling pathways. [20][23][24] A common GPCR signaling pathway involves the activation of adenylyl cyclase, which catalyzes the production of the second messenger cyclic AMP (cAMP). [21][23]

Caption: Hypothetical GPCR signaling pathway for C16H15NO4.

The high binding affinity of Isomer A for Receptor X would be expected to translate into a potent functional response, such as a robust increase in intracellular cAMP levels at low nanomolar concentrations. In contrast, the lower affinity of Isomer B would likely require much higher concentrations to elicit a similar functional response. This correlation between binding affinity and functional potency is a critical aspect of establishing a clear structure-activity relationship (SAR) during lead optimization.

Conclusion

Determining the receptor binding affinity of a novel compound like C16H15NO4 is a non-trivial but essential undertaking in pharmacological research. A multi-faceted approach, employing robust techniques such as radioligand binding assays and surface plasmon resonance, provides a comprehensive understanding of a compound's potency, selectivity, and kinetic properties. By carefully designing experiments, meticulously analyzing the data, and correlating binding affinity with functional outcomes, researchers can make informed decisions to advance the most promising drug candidates through the development pipeline. The principles and protocols outlined in this guide serve as a foundation for the rigorous characterization of novel small molecules, ultimately contributing to the discovery of safer and more effective medicines.

References

- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. (2023, June 28).

- Isothermal titration calorimetry and thermal shift assay in drug design. Biochimica et Biophysica Acta (BBA) - General Subjects. (2011, June 20).

- GPCR Pathway.

- ITC Assay Service for Drug Discovery. Reaction Biology.

- G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. PMC.

- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.

- Radioligand Binding Assay. Gifford Bioscience.

- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. (2025, March 10).

- Isothermal titration calorimetry in drug discovery. PubMed.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.

- G Protein-Coupled Receptors: A Century of Research and Discovery.

- Binding Affinity. Malvern Panalytical.

- G protein-coupled receptor. Wikipedia.

- Direct Binding Methods to Measure Receptor–Ligand Interactions.

- Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. (2026, January 26).

- C&EN White Papers | Protein-Small Molecule Biomolecular Interactions – a Retrospective. C&EN.

- Web Box 20.5 Scatchard analysis Scatchard plots1 (Figure 1)

- Enzyme Inhibitor Terms and Calcul

- Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Broad Institute.

- Large and Small Molecule Screening by SPR. Bio-Rad.

- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

- IC50. Wikipedia.

- Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.

- An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. (2022, March 30).

- A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. (2025, April 11).

- Protein-Small Molecule Biomolecular Interactions - a Retrospective. AZoM.com. (2024, June 20).

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. (2016, February 14).

- Best practices for pharmacological characteriz

- Scatchard equ

- determination of KB or Ki from IC50.

- Understanding Scatchard Plots. Chemistry Stack Exchange. (2020, November 28).

- How to determine binding affinity with a micropl

- Having trouble understanding Scatchard Plots... Reddit. (2020, November 28).

- Arborinine | C16H15NO4 | CID 5281832. PubChem.

- A review of drug isomerism and its significance. PMC.

- Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. PubMed. (2016, February 1).

- Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. PMC.

- STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series.

- Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PubMed. (2019, January 15).

- (PDF) Effects of Stereoisomers on Drug Activity.

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC. (2018, May 24).

- Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.

- A quantitative systems pharmacology model of plasma kallikrein-kinin system dysregulation in hereditary angioedema. PubMed. (2024, May 11).

- Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. PubMed.

Sources

- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. Arborinine | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. C&EN White Papers | Protein-Small Molecule Biomolecular Interactions – a Retrospective [connect.discoveracs.org]

- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. americanlaboratory.com [americanlaboratory.com]

- 17. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. assaygenie.com [assaygenie.com]

- 24. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Extraction of C16H15NO4 (Arborinine) from Rutaceae Plant Species

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Arborinine

Arborinine (C16H15NO4), a prominent acridone alkaloid, is a secondary metabolite of significant interest found within the plant family Rutaceae.[1][2] With the IUPAC name 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one, this compound has demonstrated a range of promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] These biological activities have positioned Arborinine as a valuable lead compound in drug discovery and development. This guide provides a comprehensive overview of the techniques for the extraction and purification of Arborinine from its natural plant sources, with a focus on providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties of Arborinine

A thorough understanding of the physicochemical properties of Arborinine is fundamental to designing an effective extraction and purification strategy.

| Property | Value | Source |

| Molecular Formula | C16H15NO4 | [1] |

| Molecular Weight | 285.29 g/mol | [1] |

| Appearance | Yellow, needle-shaped crystals | [2] |

| Melting Point | 175 - 176 °C | [1] |

| Solubility | Insoluble or hardly soluble in water, soluble in organic solvents like chloroform, ether, and acetone. Salts of Arborinine are more polar and soluble in water and alcohols. | [3] |

Extraction Methodologies: A Comparative Overview

The initial and most critical step in isolating Arborinine is its extraction from the plant matrix. The choice of extraction method is dictated by factors such as the desired yield, purity, cost, and environmental impact. This section details several common techniques, with a focus on their application to alkaloid extraction from Rutaceae species.

Maceration: A Simple and Scalable Approach

Maceration is a straightforward and widely used method for solid-liquid extraction. It involves soaking the plant material in a solvent for an extended period, allowing the target compounds to diffuse into the solvent.

Causality Behind Experimental Choices:

-

Solvent Choice (Methanol/Ethanol): Alcohols like methanol and ethanol are effective at disrupting cell membranes and have a polarity suitable for dissolving a broad range of alkaloids, including Arborinine.[4]

-

Room Temperature Extraction: This minimizes the risk of thermal degradation of the target compound.

-

Agitation: Occasional stirring or shaking increases the contact between the solvent and the plant material, enhancing extraction efficiency.

Soxhlet Extraction: Continuous and Efficient

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.

Causality Behind Experimental Choices:

-

Sequential Extraction: Using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) allows for a crude fractionation of compounds based on their solubility.[5] Hexane removes non-polar compounds like fats and waxes, while subsequent, more polar solvents extract the alkaloids.

-

Elevated Temperature: The use of heated solvent increases the solubility of Arborinine and enhances the extraction kinetics. However, the temperature should be carefully controlled to prevent degradation.

Ultrasound-Assisted Extraction (UAE): Rapid and Energy-Efficient

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents.

Causality Behind Experimental Choices:

-

Reduced Extraction Time: The mechanical effects of ultrasound significantly accelerate the extraction process compared to traditional methods.

-

Improved Yield: The enhanced disruption of the plant matrix can lead to a higher recovery of the target alkaloids.

Supercritical Fluid Extraction (SFE): A Green and Selective Technology

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the plant material and selective dissolution of target compounds.

Causality Behind Experimental Choices:

-

Selectivity: The solvating power of supercritical CO2 can be finely tuned by adjusting the pressure and temperature, allowing for the selective extraction of specific compounds.[6]

-

"Green" Solvent: CO2 is non-toxic, non-flammable, and readily available. It can be easily removed from the extract by depressurization, leaving no solvent residue.

-

Co-solvent (Ethanol): The polarity of supercritical CO2 can be increased by adding a co-solvent like ethanol, which enhances the extraction of more polar compounds like alkaloids.[7]

Detailed Protocols

This section provides step-by-step protocols for the extraction and purification of Arborinine.

Protocol 1: Soxhlet Extraction and Preliminary Purification of Arborinine from Glycosmis pentaphylla

This protocol is adapted from established methods for the isolation of Arborinine from Glycosmis pentaphylla.[5][8]

I. Plant Material Preparation:

-

Collect fresh leaves of Glycosmis pentaphylla.

-

Wash the leaves thoroughly with running tap water to remove any debris.

-

Shade-dry the leaves at room temperature for approximately 3 weeks until they are brittle.

-

Grind the dried leaves into a fine powder using an electric blender.

II. Sequential Soxhlet Extraction:

-

Weigh 3 kg of the powdered plant material.

-

Place the powder in a large thimble and insert it into a Soxhlet apparatus.

-

Perform sequential extraction with the following solvents in order of increasing polarity:

-

Hexane

-

Chloroform

-

Ethyl Acetate

-

Acetone

-

Methanol

-

-

For each solvent, run the Soxhlet extractor for a sufficient duration (typically until the solvent in the siphon tube runs clear).

-

After each extraction, collect the solvent extract and concentrate it using a rotary evaporator at a temperature not exceeding 40°C.

-

The ethyl acetate fraction is often enriched with Arborinine.

III. Data Presentation: Illustrative Yields

The following table presents hypothetical quantitative data for a typical extraction of Arborinine from 3 kg of dried Glycosmis pentaphylla leaves. Actual yields may vary.

| Parameter | Value | Notes |

| Starting Plant Material (Dried Leaves) | 3 kg | --- |

| Extraction Method | Sequential Soxhlet Extraction | Solvents: Hexane, Chloroform, Ethyl Acetate, Acetone, Methanol |

| Ethyl Acetate Crude Extract Yield | ~150 g | This fraction is typically enriched in Arborinine. |

| Arborinine Content in Crude Extract (Estimated) | 1-2% | Varies based on plant source and extraction efficiency. |

IV. Workflow for Arborinine Extraction and Purification

Sources

- 1. Arborinine | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 6. scielo.br [scielo.br]

- 7. supercriticalfluids.com [supercriticalfluids.com]

- 8. Isolation, characterization and cytotoxic activity of arborinine from glycosmis pentaphylla (Retz.) DC. on human mammary gland adenocarcinoma (MCF7) cell line - IIUM Repository (IRep) [irep.iium.edu.my]

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of Arborinine (C16H15NO4)

Introduction

Arborinine (1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one), corresponding to the molecular formula C16H15NO4 , is a highly bioactive acridone alkaloid predominantly isolated from plants of the Rutaceae family, such as Ruta graveolens and Glycosmis pentaphylla[1][2]. It exhibits significant pharmacological potential, including anticancer, antimicrobial, and schistosomicidal activities[2][3].

In pharmacognosy and modern drug development, identifying acridone alkaloids from complex biological matrices requires highly specific analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the exact mass and diagnostic fragmentation patterns necessary for rapid dereplication[4]. This application note details a self-validating UPLC-QTOF-MS protocol, elucidates the causal mechanisms behind Arborinine's fragmentation, and provides a reference framework for structural confirmation.

Experimental Protocols for LC-MS/MS Analysis

To ensure analytical trustworthiness and reproducibility, the following protocol integrates specific solvent rationales and defined collision energy ramping to capture both labile substituent losses and deep core fragmentation.

Sample Preparation & Extraction

-

Matrix Disruption: Pulverize dried leaves of Ruta graveolens to a fine powder (particle size < 0.5 mm) to maximize the surface area for solvent penetration[1].

-

Solvent Extraction: Suspend 100 mg of the powder in 10 mL of 80% Methanol/Water (v/v).

-

Causality: The 80% methanolic system is specifically chosen because the acridone core of Arborinine is lipophilic, while its hydroxyl and methoxy substituents offer hydrogen-bonding capabilities. This exact polarity window efficiently extracts the alkaloid while leaving highly non-polar lipids and highly polar polysaccharides behind in the solid matrix[1].

-

-

Ultrasonication: Sonicate at 40 kHz for 30 minutes at room temperature.

-

Causality: Acoustic cavitation disrupts rigid plant cell walls without inducing the thermal degradation often associated with prolonged reflux extraction.

-

-

Clarification: Centrifuge the extract at 12,000 × g for 15 minutes. Pass the supernatant through a 0.22 μm PTFE syringe filter to remove particulate matter that could occlude the UPLC column[1].

UPLC-QTOF-MS Analytical Conditions

-

Chromatographic Separation: Inject 4 μL of the filtrate onto a Waters ACQUITY UPLC HSS T3 Column (1.8 μm, 2.1 mm × 100 mm) maintained at 40 °C[5].

-

Causality: The HSS T3 stationary phase is engineered to retain both polar and non-polar compounds, providing superior peak shape and preventing the peak tailing commonly observed with basic nitrogenous alkaloids on standard C18 columns.

-

-

Mobile Phase: Utilize a binary gradient of (A) 0.1% Formic Acid in Ultrapure H2O and (B) 0.1% Formic Acid in Acetonitrile[5].

-

Causality: Formic acid acts as a volatile ion-pairing agent. It suppresses the ionization of residual silanol groups on the column and provides the abundant protons necessary to drive the equilibrium entirely toward the [M+H]+ state in the ESI source, drastically increasing detection sensitivity[5].

-

-

Mass Spectrometry: Operate the QTOF-MS in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 2.5–4.5 kV and the desolvation temperature to 450 °C[3][4].

-

Collision Energy (CE) Ramping: Acquire MS/MS spectra using a ramped Collision-Induced Dissociation (CID) energy from 15 eV to 40 eV[3][4].

-

Causality: Low CE (15–20 eV) isolates the cleavage of labile peripheral groups (e.g., methoxy radical loss), which is useful for identifying substituents. High CE (30–40 eV) is strictly required to shatter the highly stable, conjugated tricyclic acridone core, generating the diagnostic backbone fragments required for definitive structural elucidation.

-

LC-MS/MS analytical workflow for the extraction and detection of Arborinine.

Causality in Mass Spectrometry Fragmentation Mechanisms

Understanding the structural features of Arborinine is critical for interpreting its MS/MS spectra. The molecule features an acridone core (a tricyclic nitrogen-containing ring with a ketone group), an N-methyl group, a hydroxyl group at C-1, and two methoxy groups at C-2 and C-3.

-

Precursor Ion Formation: In ESI+, protonation primarily occurs at the highly basic nitrogen atom or the carbonyl oxygen of the acridone core, yielding the exact mass precursor ion [M+H]+ at m/z 286.108[3][6].

-

The Radical Cleavage Exception: Typically, ESI-CID follows the even-electron rule, where even-electron precursors yield even-electron fragments. However, Arborinine exhibits a prominent violation of this rule. The methoxy groups situated on the highly conjugated aromatic ring undergo homolytic cleavage, losing a methyl radical ( •CH3 , 15 Da) to form a highly resonance-stabilized radical cation [M+H−•CH3]+• at m/z 271.08[3].

-

Acridone Ring Contraction: Following the loss of the methyl group, the acridone core frequently expels carbon monoxide (CO, 28 Da) from the ketone position. This results in a thermodynamic ring contraction, yielding an ion at m/z 243.08[3].

-

Deep Core Cleavage: At elevated collision energies (40 eV), the molecule is stripped of its peripheral methoxy, hydroxyl, and N-methyl groups entirely. This deep fragmentation yields the bare acridinium core fragments at m/z 182.060 ( C12H8NO+ ) and m/z 154.064 ( C11H8N+ )[6]. The m/z 182.060 peak presents as the base peak (100% abundance) in high-energy MS/MS spectra, serving as the ultimate diagnostic marker for this specific acridone subclass[6].

Logical CID fragmentation pathway of Arborinine under high collision energy.

Quantitative Data Presentation

The following table summarizes the high-resolution MS/MS fragments generated under ramped CID conditions (15–40 eV), cross-referenced with established spectral libraries[6].

| Fragment Ion (m/z) | Relative Abundance | Molecular Formula | Mass Error (ppm) | Structural Assignment / Neutral Loss |

| 286.108 | Precursor | C16H16NO4+ | < 2.0 | [M+H]+ (Protonated Arborinine) |

| 271.084 | Low | C15H13NO4+• | < 2.0 | [M+H−•CH3]+• (Radical loss from methoxy) |

| 243.089 | Low | C14H13NO3+ | < 2.0 | [M+H−•CH3−CO]+ (Ring contraction) |

| 196.075 | 28.0% | C13H10NO+ | < 2.0 | Deep peripheral cleavage |

| 182.060 | 100% (Base Peak) | C12H8NO+ | < 2.0 | Stripped acridone core |

| 168.080 | 35.7% | C12H10N+ | < 2.0 | Acridinium core (Loss of oxygen) |

| 154.064 | 44.8% | C11H8N+ | < 2.0 | Contracted core fragment |

Conclusion & Best Practices

When analyzing C16H15NO4 compounds, researchers must be cautious of structural isomers (e.g., coumarin derivatives like Coumarin 343 or other quinoline alkaloids). To avoid false positives:

-

Rely on the Base Peak: The m/z 182.060 fragment is highly specific to the N-methylacridone core and will not appear in isomeric coumarins.

-

Monitor the Radical Loss: The m/z 271.084 radical cation is a hallmark of adjacent methoxy groups on an aromatic ring. Ensure the mass spectrometer is tuned to detect this low-abundance, yet highly diagnostic, intermediate.

References

-

Benchchem. "Application Notes and Protocols for the Extraction and Purification of Arborinine." Benchchem. 1

-

"In Vitro Schistosomicidal Activity of the Alkaloid-Rich Fraction from Ruta graveolens L. (Rutaceae) and Its Characterization by UPLC-QTOF-MS." PMC - NIH. 3

-

"Arborinine | C16H15NO4 | CID 5281832." PubChem - NIH. 6

-

"High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS." Journal of Proteome Research - ACS Publications. 4

-

"Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus." Frontiers. 2

-

"Untargeted Metabolomics-Based Characterization of the Metabolic Profile and Antioxidant Activity of Ophiocordyceps sinensis and Its Substitutes." MDPI.5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Arborinine | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architecture of Elucidation: Advanced ¹H and ¹³C NMR Protocols for C₁₆H₁₅NO₄

Introduction

The structural elucidation of a moderately complex organic molecule with the formula C₁₆H₁₅NO₄ requires a rigorous, artifact-free Nuclear Magnetic Resonance (NMR) protocol. Calculating the Degree of Unsaturation (DoU) is the foundational step in this process: DoU = C + 1 - (H/2) + (N/2) = 16 + 1 - 7.5 + 0.5 = 10

A DoU of 10 strongly indicates a highly conjugated, rigid aromatic system—often characteristic of alkaloid or flavonoid scaffolds. As a Senior Application Scientist, I emphasize that high-quality spectroscopic data begins at the bench. The causality of experimental choices—from solvent thermodynamics to acquisition delays—dictates the fidelity of the final structural assignment. To demonstrate this workflow, we will use the bioactive acridone alkaloid Arborinine (C₁₆H₁₅NO₄) as our definitive case study[1].

Phase 1: The Causality of Sample Preparation

A spectrometer is only as sensitive as the sample it analyzes. Suspended particulates and improper solvent volumes induce localized magnetic susceptibility gradients, severely degrading the homogeneity of the B0 magnetic field and resulting in asymmetric line broadening.

Solvent Dynamics & Selection